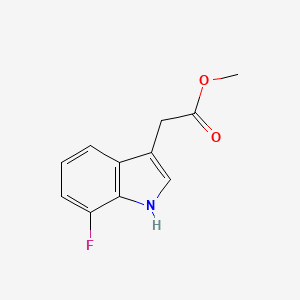

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(7-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEUIFNTOWAJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856870 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268340-21-1 | |

| Record name | Methyl (7-fluoro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Methyl 2 7 Fluoro 1h Indol 3 Yl Acetate and Analogues

Retrosynthetic Analysis of Methyl 2-(7-fluoro-1H-indol-3-yl)acetate

A retrosynthetic analysis of the target molecule, this compound, reveals several strategic bond disconnections. The most logical primary disconnection is the C3-Cα bond of the acetate (B1210297) side chain. This simplifies the target molecule to a 7-fluoroindole (B1333265) core and a suitable two-carbon electrophile, such as methyl 2-bromoacetate or a related reagent. This approach relies on the nucleophilic character of the C-3 position of the indole (B1671886) ring.

A deeper retrosynthetic cut involves the disassembly of the 7-fluoroindole ring itself. This opens up various pathways based on established indole syntheses. For instance, applying the logic of the Fischer indole synthesis, the 7-fluoroindole can be disconnected to form 2-fluorophenylhydrazine (B1330851) and a pyruvate (B1213749) equivalent. Alternatively, strategies based on palladium-catalyzed cyclizations would lead back to precursors like ortho-halo or ortho-alkynyl anilines, such as 2-fluoro-6-ethynylaniline or a protected version thereof.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections, highlighting the two principal challenges: the construction of the 7-fluoroindole scaffold and the precise installation of the methyl acetate group at the C-3 position.

Contemporary Approaches to Indole Core Construction with Fluorine Substitution

The construction of the indole nucleus remains a central theme in heterocyclic chemistry. The presence of a fluorine substituent on the benzene (B151609) ring requires robust synthetic methods that can tolerate or be specifically adapted for these precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for indole formation. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to generate the indole ring after the elimination of ammonia (B1221849). wikipedia.org

This method is highly adaptable for the synthesis of fluorinated indoles. The synthesis of 7-fluoroindole, for example, can be achieved by reacting 2-fluorophenylhydrazine with a suitable carbonyl compound under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂). wikipedia.org

| Reactants | Catalyst | Key Intermediate | Product |

| 2-Fluorophenylhydrazine | Brønsted or Lewis Acid | 2-Fluorophenylhydrazone | 7-Fluoroindole |

| Fluorinated Phenylhydrazine + Ketone/Aldehyde | Acid | N-Arylhydrazone | Substituted Fluoroindole |

Recent advancements have introduced milder conditions and expanded the scope of the reaction. For instance, the Buchwald modification enables the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediates for the Fischer cyclization, offering an alternative entry point for constructing fluorinated indole precursors. wikipedia.org

Palladium-catalyzed reactions have emerged as powerful and versatile tools for constructing the indole nucleus, offering high efficiency and functional group tolerance. organicreactions.org These strategies typically involve the formation of the pyrrole (B145914) ring onto a benzene scaffold through various cyclization pathways. organicreactions.org Common approaches include:

Sonogashira Coupling followed by Cyclization: This popular sequence involves the coupling of a protected 2-alkynyl-aniline with an aryl or vinyl halide. For 7-fluoroindole synthesis, a starting material like 2-amino-3-fluorophenylacetylene would undergo a palladium-catalyzed intramolecular cyclization.

Heck Cyclization: An intramolecular Heck reaction can be employed, typically starting from an N-allyl- or N-vinyl-2-haloaniline. For instance, a palladium catalyst can facilitate the cyclization of N-protected 2-bromo-6-fluoroaniline (B133542) bearing an appropriate vinyl or allyl group. A domino Heck cyclization/carbonylation process has also been reported to access related azaindoline-3-acetates, demonstrating the power of palladium catalysis to build complexity. rsc.org

Buchwald-Hartwig Amination: Intramolecular C-N bond formation via Buchwald-Hartwig amination is another effective route. This involves the cyclization of a 2-haloaniline derivative containing a tethered ketone, aldehyde, or alkyne.

These palladium-catalyzed methods provide a robust platform for synthesizing a wide array of substituted and functionalized fluorinated indoles under relatively mild conditions.

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for indole synthesis.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.gov The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating. nih.govorganic-chemistry.org For example, iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes to form azaindoles has been efficiently performed under microwave conditions. rsc.orgresearchgate.net This approach is readily applicable to the synthesis of 7-fluoroindole from appropriate fluorinated precursors.

Catalyst-Free Conditions: Several catalyst-free methods for indole synthesis and functionalization have been developed, reducing reliance on potentially toxic and expensive metal catalysts. These reactions are often promoted by heat or utilize the inherent reactivity of the substrates. For instance, the fluoroacetylation of indoles has been achieved using fluorinated acetic acids under catalyst- and additive-free conditions, with water as the only byproduct. acs.org While this example relates to functionalization, it highlights the potential for developing catalyst-free cyclization reactions. Metal-free synthesis of fluorinated indoles has also been achieved through an oxidative dearomatization approach, starting from commercially available anilines. nih.gov

Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based redox reactions. By using electricity as a "traceless" reagent, electrosynthesis can minimize waste and avoid the use of harsh chemical oxidants or reductants.

The electrosynthesis of fluorinated indoles can be achieved through several pathways. Anodic oxidation can be used to generate radical cations from simple anilines or indole precursors, which then undergo cyclization or functionalization reactions. researchgate.net Selective electrochemical fluorination can be performed in aprotic solvents containing fluoride (B91410) ions to introduce fluorine directly onto an indole ring. researchgate.net Furthermore, electrochemical methods can be used to construct the indole ring itself, for example, through the annulation of N-arylenamines or via cross-dehydrogenative coupling to form C-3 fluorinated oxindoles. researchgate.net The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as solvents in electrosynthesis has been shown to be critical for achieving high conversion yields in certain coupling reactions involving indoles. acs.org

Advanced Functionalization Strategies at the C-3 Position of 7-Fluoroindole

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. After the construction of the 7-fluoroindole core, the final step is the introduction of the methyl acetate moiety.

A direct and efficient method for this transformation involves the reaction of indoles with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a base like potassium hydroxide (B78521). lookchem.com This catalyst-free method provides 1H-indol-3-yl acetates under mild conditions. lookchem.com This strategy could be directly applied to 7-fluoroindole to yield the acetate precursor, which can then be esterified to the methyl ester.

Another prominent approach is the Friedel-Crafts reaction. 7-Fluoroindole can be reacted with an electrophilic reagent like methyl 2-chloro-2-oxoacetate (methyl oxalyl chloride) followed by reduction of the resulting keto group to a methylene (B1212753) group. More directly, reaction with methyl haloacetates (e.g., methyl bromoacetate) under appropriate conditions, often with a Lewis acid catalyst, can install the side chain.

The reactivity of different azaindole isomers towards C-3 substitution has been studied, revealing that 7-azaindole (B17877) is highly reactive towards aza-Friedel-Crafts reactions, often proceeding without a catalyst. nih.gov This high reactivity is analogous to that of indole itself and suggests that 7-fluoroindole would be similarly amenable to C-3 functionalization.

| Method | Reagents | Conditions | Product Type |

| Oxidation | 7-Fluoroindole, (Diacetoxyiodo)benzene (DIB), KOH | MeCN, 35 °C | 2-(7-Fluoro-1H-indol-3-yl)acetate |

| Friedel-Crafts Acylation | 7-Fluoroindole, Methyl oxalyl chloride | Lewis Acid | Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate |

| Friedel-Crafts Alkylation | 7-Fluoroindole, Methyl bromoacetate (B1195939) | Base or Lewis Acid | This compound |

These advanced strategies provide a versatile toolkit for the final-stage functionalization of the 7-fluoroindole core, enabling the efficient synthesis of the target compound, this compound.

Methodologies for Acetate Side Chain Introduction

Introduction of the acetate side chain at the C3 position of the indole core is a pivotal step in the synthesis of the target molecule. The high nucleophilicity of the C3 position makes it the preferential site for electrophilic substitution.

One of the most common methods is the Friedel-Crafts alkylation . This reaction involves treating the indole nucleus with an electrophile, such as an α-haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a Lewis acid. nih.gov However, traditional Friedel-Crafts conditions can lead to side reactions, including N-alkylation and polyalkylation. To circumvent these issues, milder catalysts and conditions have been developed. For instance, amphiphilic resin-supported palladium complexes have been used to catalyze the Friedel-Crafts-type alkylation of indoles in water under aerobic conditions. mdpi.com

Another powerful approach involves the reaction of indoles with diazo compounds. Rhodium(III)-catalyzed direct C-H alkylation of indoles with ethyl α-diazoacetate provides a highly efficient and atom-economical route to introduce the acetate moiety directly onto the indole C2 or C3 position, depending on the directing group. mdpi.comresearchgate.net

Furthermore, the acetate side chain can be constructed from other C3-substituted precursors. For example, indole-3-carboxaldehyde (B46971) can be converted to the corresponding acetic acid derivative through various multi-step sequences, such as the Wittig or Horner-Wadsworth-Emmons reaction to form an acrylate, followed by reduction. The synthesis of indole-3-acetic acid from indole and glycolic acid in the presence of a base at high temperatures is another established method. wikipedia.org

| Method | Reagent(s) | Catalyst/Conditions | Position | Ref. |

| Friedel-Crafts Alkylation | α-Haloacetates | Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | C3 | nih.gov |

| C-H Alkylation | Ethyl α-diazoacetate | Rh(III) complexes | C2/C3 | mdpi.com |

| Base-mediated Condensation | Glycolic acid | Base, 250 °C | C3 | wikipedia.org |

| Alkylation with Imidates | Trichloroacetimidates | Lewis Acids | C3 | nih.gov |

Regioselective C-H Functionalization Approaches

Achieving regioselective functionalization on the indole's benzene ring (positions C4, C5, C6, and C7) is significantly more challenging than on the pyrrole ring due to the lower intrinsic reactivity of these positions towards electrophiles. acs.orgnih.gov Synthesizing the 7-fluoro isomer of the target compound necessitates a strategy that can selectively direct functionalization to the C7 position.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy. This often requires the installation of a directing group (DG) on the indole nitrogen (N1 position). The DG coordinates to a transition metal catalyst, bringing it into close proximity to the C7-H bond and facilitating its activation. acs.orgresearchgate.net

Various directing groups and catalytic systems have been developed for C7 functionalization:

Palladium Catalysis: The use of a phosphinoyl directing group on the indole nitrogen, in conjunction with a Pd(OAc)₂ catalyst and a pyridine-type ligand, has been shown to selectively direct C-H arylation to the C7 position with arylboronic acids. researchgate.net

Rhodium Catalysis: Rhodium complexes are also highly effective. An N-pivaloyl directing group can facilitate Rh-catalyzed C7-alkenylation with acrylates and styrenes. researchgate.net Similarly, an N-PtBu₂ chelation-assisting group enables Rh-catalyzed C7-selective arylation, olefination, and methylation. researchgate.net

Iridium Catalysis: Ir(III) catalysts have been employed for the regioselective direct C7-amidation of indoles. researchgate.net

Once the C7 position is functionalized, for example, through arylation or halogenation, subsequent reactions can be performed. For the synthesis of this compound, a strategy could involve the C7-fluorination of an appropriately N-protected indole, followed by introduction of the C3-acetate side chain and subsequent deprotection and esterification. Alternatively, starting from the commercially available 7-fluoroindole, the acetate side chain can be introduced using the methods described in section 2.3.1. smolecule.comossila.com

| Catalyst System | Directing Group (DG) | Reaction Type | Position | Ref. |

| Pd(OAc)₂ / Pyridine Ligand | -P(O)R₂ | Arylation | C7 | researchgate.net |

| Rh(III) complex | Pivaloyl | Alkenylation | C7 | researchgate.net |

| Rh(III) complex | -PtBu₂ | Arylation, Olefination, Methylation | C7 | researchgate.net |

| Ir(III) complex | Not specified | Amidation | C7 | researchgate.net |

Uncatalyzed Michael Addition of β-Fluoro-β-nitrostyrenes to Indoles

The Michael addition represents a key carbon-carbon bond-forming reaction for the functionalization of indoles at the C3 position. The reaction of indoles with β-fluoro-β-nitrostyrenes is particularly relevant as it introduces a precursor to the acetate side chain.

Research has shown that this reaction can proceed in a highly regioselective manner without the need for a catalyst, particularly when using water as a reaction medium. This "green chemistry" approach is advantageous as it avoids the use of potentially toxic or expensive catalysts. The reaction proceeds as a conjugate addition, where the nucleophilic C3 of the indole attacks the electron-deficient β-carbon of the β-fluoro-β-nitrostyrene. The resulting intermediate is a 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indole.

The mechanism in water is thought to be facilitated by the unique properties of water, such as its high polarity and ability to form hydrogen bonds, which can stabilize the transition state. This catalyst-free method has been demonstrated to be highly effective, affording the target products in high isolated yields. Subsequent chemical transformations can then be employed to convert the nitroethyl group into the desired acetate functionality.

Base-Induced Elimination Reactions for Monofluorinated 3-Vinyl Indoles

3-Vinylindoles are versatile synthetic intermediates that can be further elaborated to introduce a variety of functional groups at the C3 position. acs.org One method to generate these structures involves base-induced elimination from a suitable precursor.

Arenesulfonyl indoles have been identified as excellent precursors for generating vinylogous imine intermediates (alkylideneindolenines) in situ under mild basic conditions. rsc.org For example, a 3-(1-tosylalkyl)indole derivative can undergo elimination of the arenesulfinic acid group when treated with a base. This reactive intermediate can then be trapped by various nucleophiles.

A related strategy involves the addition/elimination of vinyl selenones. In a one-pot reaction, an aza-Michael addition of an indole to a vinyl selenone can be followed by a β-elimination of phenylseleninic acid, facilitated by a strong base like potassium hydroxide in a polar aprotic solvent like DMF, to afford N-vinyl indoles. nih.govsemanticscholar.org While this example illustrates N-vinylation, similar principles can be applied to the synthesis of C3-vinylindoles from appropriate precursors. These 3-vinylindoles can then undergo reactions such as ozonolysis or hydroboration-oxidation to generate the necessary aldehyde or alcohol functionality for conversion to the acetate side chain.

Methyl Esterification Techniques

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-(7-fluoro-1H-indol-3-yl)acetic acid.

The Fischer-Speier esterification is the most classical and widely used method. ontosight.aiorganic-chemistry.org It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgsciencemadness.org The reaction is an equilibrium process, and to drive it towards the ester product, methanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.comlibretexts.org Water, the byproduct of the reaction, can also be removed azeotropically to shift the equilibrium.

Alternative methods that avoid the use of strong acids and high temperatures include:

Reaction with Diazomethane (B1218177) (CH₂N₂): This provides a quantitative conversion of carboxylic acids to methyl esters under very mild conditions. However, diazomethane is highly toxic and explosive, limiting its use to small-scale syntheses.

Reaction with Methylating Agents: The carboxylic acid can first be deprotonated with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt. This salt can then be treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an SN2 reaction to form the methyl ester.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing it to react with methanol under mild conditions, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

| Method | Reagents | Key Features | Ref. |

| Fischer-Speier Esterification | Methanol, Acid Catalyst (H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal. | ontosight.aiorganic-chemistry.org |

| Diazomethane | CH₂N₂ | Mild, quantitative; reagent is toxic and explosive. | |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), CH₃I or (CH₃)₂SO₄ | Two-step process; avoids strong acid. | |

| DCC Coupling | DCC, DMAP, Methanol | Mild conditions; forms dicyclohexylurea byproduct. | nih.gov |

Stereoselective Synthesis Considerations for Indole Derivatives

While the target molecule, this compound, is achiral, many of its analogues and more complex indole derivatives possess stereocenters that are crucial for their biological function. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Stereoselectivity can be introduced during the C-C bond formation at the C3 position. The asymmetric Friedel-Crafts alkylation is a prominent example. By using a chiral Lewis acid catalyst, the reaction of an indole with an electrophile can proceed with high enantioselectivity. For instance, the Michael addition of indoles to nitroolefins can be catalyzed by chiral organocatalysts, such as cinchona alkaloid derivatives, to yield Michael adducts with moderate to high enantioselectivities. mdpi.comnih.gov

Another approach is the enantioselective C-H functionalization . Recent advancements have demonstrated that transition metal catalysts bearing chiral ligands can direct C-H activation and subsequent functionalization in an enantioselective manner. For example, a highly regiospecific and enantioselective vinylogous carbene insertion into the C-H bond of indoles has been achieved using Rh(I)/chiral diene complexes. bohrium.com Similarly, the synthesis of C7-indoline and C7-indole biaryl atropisomers (a form of axial chirality) has been accomplished through enantioselective C-H functionalization catalyzed by a chiral rhodium complex. nih.gov

These stereoselective methods are crucial for synthesizing optically pure indole derivatives, which is often a requirement for pharmaceutical applications. The choice of chiral catalyst or auxiliary is critical in determining the stereochemical outcome of the reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for Fluorinated Indole Acetates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a compound like Methyl 2-(7-fluoro-1H-indol-3-yl)acetate, a suite of NMR experiments would be required for unambiguous characterization.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Fluorine Environment Analysis

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The coupling patterns and chemical shifts of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring portion of the indole core.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons would provide evidence for the presence of the indole ring, the ester carbonyl group, the methylene carbon, and the methyl carbon. Furthermore, the carbon atoms bonded to or in close proximity to the fluorine atom would exhibit characteristic splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for analyzing the fluorine environment. For this compound, a single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom at the 7-position of the indole ring.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.0 - 8.0 | m | - | Aromatic CH |

| ¹H | 3.8 | s | - | -CH₂- |

| ¹H | 3.7 | s | - | -OCH₃ |

| ¹³C | 170 - 175 | s | - | C=O |

| ¹³C | 100 - 150 | m | - | Aromatic C |

| ¹³C | 52 | s | - | -OCH₃ |

| ¹³C | 31 | s | - | -CH₂- |

| ¹⁹F | -110 to -130 | m | - | Ar-F |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Atom Connectivity Assignment

Two-dimensional NMR experiments are essential for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the most definitive structural information in the solid state. For comparison, the crystal structure of a related compound, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, has been determined, revealing a planar indolyl portion. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis would elucidate how the molecules pack in the crystal lattice. This would involve identifying and characterizing intermolecular interactions such as hydrogen bonding (e.g., between the indole N-H and the ester carbonyl oxygen of a neighboring molecule) and potential π-π stacking interactions between the aromatic indole rings.

Detailed Conformational Analysis in the Crystalline State, including Dihedral Angles and Puckering Parameters

The precise bond lengths, bond angles, and torsion (dihedral) angles of the molecule would be determined. This data would allow for a detailed conformational analysis, such as the orientation of the acetate side chain relative to the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. An HRMS analysis of this compound would provide a precise mass measurement, which could be used to confirm its molecular formula, C₁₁H₁₀FNO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

While the specific experimental data for this compound is not currently available, the application of these advanced spectroscopic and structural elucidation techniques would be essential for its full characterization. The synthesis and subsequent detailed analysis of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a compound. In the context of this compound, these techniques provide a detailed fingerprint of its molecular architecture, allowing for the confirmation of its structural integrity and the study of intermolecular interactions.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups. For this compound, key functional groups include the N-H bond of the indole ring, the C=O of the ester, the C-O-C linkage of the ester, the C-F bond, and the aromatic C-H and C=C bonds of the indole nucleus.

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. Raman and IR spectroscopy are often complementary, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. thermofisher.commdpi.com

The vibrational spectrum of this compound can be interpreted by assigning specific frequency ranges to the vibrations of its constituent functional groups. The presence of the fluorine atom at the 7-position of the indole ring is expected to influence the vibrational frequencies of the aromatic ring system due to its electron-withdrawing nature and mass effect. Theoretical studies on similar indole derivatives, such as 1H-indole-3-acetic acid, have shown that density functional theory (DFT) calculations can aid in the precise assignment of vibrational modes. nih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous indole compounds. nih.govresearchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3300 | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₂) | Stretching | 2950 - 2850 | 2950 - 2850 | Medium |

| C=O (Ester) | Stretching | 1750 - 1735 | 1750 - 1735 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-N (Indole) | Stretching | 1350 - 1250 | 1350 - 1250 | Medium |

| C-O (Ester) | Stretching | 1250 - 1150 | 1250 - 1150 | Strong |

| C-F (Aromatic) | Stretching | 1100 - 1000 | 1100 - 1000 | Strong |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical analysis of chiral compounds, providing information on their absolute configuration and conformation in solution. While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the acetate side chain, would render it optically active and thus amenable to analysis by CD and ORD.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption, and the resulting peaks, which can be positive or negative, are known as Cotton effects. The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule and the electronic transitions of its chromophores. The indole ring in chiral analogues of this compound acts as a chromophore, and its electronic transitions will give rise to characteristic CD signals.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows this variation, and in the vicinity of an absorption band of a chromophore in a chiral molecule, it will exhibit a characteristic peak and trough, which also constitutes a Cotton effect. ORD and CD are closely related phenomena, and one can be calculated from the other through the Kronig-Kramers transforms.

For a hypothetical chiral analogue, such as (R)- or (S)-Methyl 2-(7-fluoro-1H-indol-3-yl)propanoate, the chiroptical properties would be determined by the spatial arrangement of the substituents around the stereocenter and their interaction with the indole chromophore. The fluorine atom at the 7-position could influence the electronic transitions of the indole ring, potentially modulating the CD and ORD spectra compared to non-fluorinated analogues.

The analysis of the chiroptical spectra of such chiral analogues would be crucial for determining their absolute configuration. By comparing the experimental CD and ORD spectra with those predicted by theoretical calculations or with the spectra of structurally related compounds of known stereochemistry, the absolute configuration of the chiral center can be assigned. For example, studies on chiral tryptophan derivatives have demonstrated the sensitivity of chiroptical methods to the stereochemistry of the α-carbon. nih.gov

The following table presents hypothetical chiroptical data for a chiral analogue of this compound, illustrating the kind of information that can be obtained from CD and ORD studies.

| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

|---|---|---|---|

| Circular Dichroism (CD) | λmax (nm) | ~280 | ~280 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +5000 | -5000 | |

| λmax (nm) | ~220 | ~220 | |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | -12000 | +12000 | |

| Optical Rotatory Dispersion (ORD) | [α] at 589 nm (D-line) | Positive | Negative |

| Cotton Effect around 280 nm | Positive | Negative |

Computational and Theoretical Chemistry Investigations of Methyl 2 7 Fluoro 1h Indol 3 Yl Acetate

Quantitative Structure-Property Relationship (QSPR) Modeling

Development and Validation of Molecular Descriptors

In the realm of computational chemistry, molecular descriptors are numerical values that encode chemical information and are used to create mathematical models of chemical properties. For Methyl 2-(7-fluoro-1H-indol-3-yl)acetate, a diverse set of descriptors can be calculated to quantify its structural and electronic features. These descriptors are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Constitutional descriptors are the most straightforward and include counts of atoms, bonds, rings, and molecular weight. Topological descriptors , such as the Wiener index and Randić indices, describe the connectivity of atoms within the molecule. Geometrical descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape. Quantum-chemical descriptors are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential.

The development of relevant descriptors for this compound involves a multi-step process:

Structure Optimization: The 3D structure of the molecule is optimized using computational methods like Density Functional Theory (DFT) to find the most stable conformation.

Descriptor Calculation: A wide range of descriptors are calculated using specialized software.

Descriptor Selection: Statistical techniques such as Principal Component Analysis (PCA) and Genetic Algorithms (GA) are employed to select a subset of non-redundant and informative descriptors.

Validation is a critical step to ensure the predictive power of the selected descriptors. This is often achieved through internal validation (e.g., cross-validation) and external validation using a separate set of molecules.

Below is an interactive data table showcasing a selection of hypothetical molecular descriptors for this compound and related indole (B1671886) derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Methyl 2-(1H-indol-3-yl)acetate | 189.21 | 1.85 | 55.6 | 2.5 |

| This compound | 207.20 | 2.05 | 55.6 | 3.1 |

| Methyl 2-(5-fluoro-1H-indol-3-yl)acetate | 207.20 | 2.05 | 55.6 | 2.8 |

| Methyl 2-(6-fluoro-1H-indol-3-yl)acetate | 207.20 | 2.05 | 55.6 | 2.9 |

Note: The data in this table is illustrative and based on general trends observed for similar compounds.

Application of Machine Learning Algorithms (e.g., Artificial Neural Networks) in QSPR

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate molecular descriptors with a specific chemical property. Machine learning (ML) algorithms have revolutionized QSPR modeling by enabling the analysis of complex, non-linear relationships within large datasets. nih.gov

For this compound, ML-based QSPR models can be developed to predict various properties, including solubility, melting point, and biological activity. Artificial Neural Networks (ANNs) are a class of ML algorithms that are particularly well-suited for this task. An ANN consists of interconnected nodes (neurons) organized in layers. The input layer receives the molecular descriptors, and the output layer produces the predicted property. Between the input and output layers, there can be one or more hidden layers that perform non-linear transformations of the data.

The process of building an ANN-based QSPR model for this compound and its analogs would typically involve:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: Molecular descriptors are calculated for all molecules in the dataset.

Model Training: The ANN is trained on a subset of the data (the training set) to learn the relationship between the descriptors and the property.

Model Validation: The predictive performance of the trained model is evaluated on a separate subset of the data (the test set).

The synergy between machine learning and QSAR holds promise for addressing challenges related to nonlinearity, high dimensionality, and intricate interactions within chemical data sets. nih.gov

The following table presents a hypothetical comparison of the performance of different machine learning models in predicting a specific property for a dataset of indole derivatives.

| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| Multiple Linear Regression | 0.75 | 0.45 |

| Support Vector Machine | 0.88 | 0.28 |

| Artificial Neural Network | 0.92 | 0.21 |

| Random Forest | 0.90 | 0.24 |

Note: This data is representative and illustrates the potential performance of different models.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction pathways. For the synthesis of this compound, computational methods can provide valuable insights into the reaction mechanism, helping to optimize reaction conditions and improve yields.

A common synthetic route to 3-substituted indoles is the Fischer indole synthesis. Computational studies of this reaction for fluorinated precursors can reveal the influence of the fluorine substituent on the reaction energetics and regioselectivity. For instance, DFT calculations can be used to determine the activation energies of different steps in the reaction, such as the nih.govnih.gov-sigmatropic rearrangement, and to identify the most favorable reaction pathway.

Theoretical calculations can shed light on the underlying reaction mechanism, for example, by proposing the formation of specific intermediates like a β-fluorine-substituted carbocation. researchgate.net

Theoretical Investigations of Fluorinated Organic Reactions

The presence of a fluorine atom can have a profound impact on the reactivity of an organic molecule. Theoretical investigations into fluorinated organic reactions provide a fundamental understanding of these effects. In the case of this compound, the fluorine atom at the 7-position of the indole ring can influence its reactivity in several ways:

Inductive Effect: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can decrease the electron density of the indole ring and affect its susceptibility to electrophilic attack.

Steric Effects: The fluorine atom can introduce steric hindrance, which may influence the regioselectivity of reactions.

Computational studies can quantify these effects by calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. These calculations can help to predict how the fluorine substituent will affect the outcome of various reactions, such as electrophilic aromatic substitution or N-alkylation. The incorporation of fluorine has been found to significantly reduce the pKa of some compounds, which can have a beneficial influence on properties like oral absorption. nih.gov

Mechanistic Organic Chemistry of Reactions Involving Methyl 2 7 Fluoro 1h Indol 3 Yl Acetate

Investigation of Electrophilic Aromatic Substitution Pathways on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). bhu.ac.in The chemistry of Methyl 2-(7-fluoro-1H-indol-3-yl)acetate in such reactions is primarily dictated by the inherent reactivity of the indole nucleus and the directing effects of its substituents: the acetate (B1210297) group at the C3 position, the fluorine atom at the C7 position, and the pyrrolic nitrogen.

Generally, the preferred site for electrophilic attack on the indole ring is the C3 position. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or σ-complex) without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack will be directed to other positions on the ring.

The potential sites for substitution are the C2, C4, C5, and C6 positions. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome.

Acetate Moiety at C3: The -(CH₂COOCH₃) group is generally considered to be weakly deactivating and will direct incoming electrophiles to other positions.

Pyrrolic Nitrogen: The nitrogen atom strongly activates the pyrrole (B145914) portion of the indole ring towards electrophilic attack.

Given these factors, electrophilic substitution on this compound is most likely to occur at the C2 position of the pyrrole ring or the C4 and C6 positions of the benzene ring. Attack at C2 is favored due to the formation of a stable intermediate. If the C3 position were unsubstituted, protonation would thermodynamically favor this site, but with C3 blocked, the C2 position becomes a viable alternative. bhu.ac.in Under strongly acidic conditions, protonation at C3 can still occur, deactivating the pyrrole ring and favoring substitution on the benzene ring, typically at the C5 position. bhu.ac.in

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Activity | Preferred Positions for Attack |

|---|---|---|---|---|

| -(CH₂COOCH₃) | C3 | Weakly Deactivating (-I) | Deactivating | C2, C4, C6 |

| -F | C7 | Strongly Deactivating (-I), Weakly Activating (+M) | Deactivating | C4, C6 |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to overcome the deactivating effect of the fluorine atom and achieve selective substitution.

Nucleophilic Reactions and Transformations of the Acetate Moiety

The acetate moiety, -CH₂COOCH₃, at the C3 position of the indole ring is a versatile functional group that can undergo a variety of nucleophilic reactions. These transformations provide pathways to a range of other functionalized indole derivatives.

Key reactions involving the ester functional group include:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(7-fluoro-1H-indol-3-yl)acetic acid, under either acidic or basic (saponification) conditions. This reaction is fundamental for converting the ester into a more versatile synthetic intermediate.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester. This process is useful for modifying the properties of the molecule.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 2-(7-fluoro-1H-indol-3-yl)acetamide. This is a common transformation in medicinal chemistry to introduce new pharmacophores.

Reduction: The ester can be reduced to the primary alcohol, 2-(7-fluoro-1H-indol-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with Grignard reagents (RMgX) can add an alkyl or aryl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after workup.

The methylene (B1212753) group (α-carbon) of the acetate moiety is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.

Furthermore, indolylmethyl acetates can serve as precursors to highly reactive intermediates like 3-alkylideneindoleninium ions under certain conditions, which can then be trapped by various nucleophiles. ru.nlacs.org This reactivity provides a pathway for substitutions at the methylene carbon adjacent to the indole ring.

Unique Role of Fluorine in Directing Reactivity and Regioselectivity

The fluorine atom at the C7 position has a profound impact on the chemical reactivity and regioselectivity of this compound. tandfonline.com Its influence stems from its unique electronic properties.

Regiochemical Control in SEAr: While deactivating, the fluorine atom is also an ortho, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons via resonance (+M effect). In the context of the 7-fluoroindole (B1333265) system, this directs incoming electrophiles primarily to the C4 and C6 positions. The strong -I effect, however, significantly disfavors substitution at the adjacent C6 position. Therefore, electrophilic attack on the benzene ring is most likely directed to the C4 position.

Influence on Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton of the pyrrole ring compared to unsubstituted indole. This makes deprotonation at the nitrogen atom easier, which can be a key step in N-alkylation or N-acylation reactions.

Altered Physicochemical Properties: The presence of fluorine can alter the molecule's pKₐ, dipole moment, and stability. tandfonline.com It can also increase lipophilicity, which can be a significant factor in biological applications. The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, enhancing the metabolic stability of the molecule. tandfonline.com

The interplay between fluorine's inductive withdrawal and resonance donation is a defining feature of its chemistry, allowing it to act as a powerful tool for tuning the electronic properties and directing the reactivity of the indole scaffold. organic-chemistry.orgnih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the substituents on the indole ring.

Reaction Kinetics: The rate of electrophilic aromatic substitution is expected to be slower for this compound compared to indole or methyl 2-(1H-indol-3-yl)acetate. This is primarily due to the deactivating inductive effect of the C7-fluoro substituent, which raises the activation energy of the rate-determining step—the formation of the cationic σ-complex. wikipedia.org

Kinetic studies on similar systems, such as the reaction of indole with aminoacrylate intermediates in enzymes, have sometimes revealed primary kinetic isotope effects, suggesting that deprotonation can be the rate-limiting step in certain transformations. nih.gov For reactions involving the acetate moiety, the steric hindrance around the carbonyl group and the electronic nature of the indole ring will affect reaction rates. For instance, the rate of hydrolysis would be influenced by the stability of the tetrahedral intermediate.

Thermodynamic Considerations: The stability of intermediates and products is a key thermodynamic factor. In electrophilic aromatic substitution, the stability of the intermediate σ-complex determines the regioselectivity. As discussed, attack at C3 is generally favored for indoles because the resulting cation is the most stable. With C3 blocked, the relative stabilities of the intermediates formed by attack at C2, C4, C5, or C6 will dictate the product distribution. The fluorine atom, through its electron-withdrawing effect, will destabilize a positive charge, affecting the energy landscape of the reaction intermediates.

Table 2: Predicted Kinetic and Thermodynamic Effects of the 7-Fluoro Group

| Reaction Type | Effect on Kinetics | Effect on Thermodynamics | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Decreased rate | Destabilization of cationic intermediates | The -I effect of fluorine deactivates the ring and raises the activation energy. |

| N-H Deprotonation | Increased rate | Increased acidity of N-H proton | The -I effect of fluorine stabilizes the resulting anion (indolide). |

Identification and Characterization of Catalytic Cycles and Intermediate Species

Many reactions involving indole derivatives proceed through catalytic cycles and involve transient intermediate species. rsc.org

Catalytic Cycles:

Palladium-Catalyzed Reactions: The indole nucleus is a common substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). mdpi.com These reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. For this compound, a halogen atom would first need to be installed on the ring to participate in these cycles. Palladium catalysis is also used in Tsuji-Trost type reactions involving indolylmethyl acetates, which proceed via a π-allyl-palladium-like intermediate. acs.orgnih.gov

Acid/Base Catalysis: Reactions such as ester hydrolysis and transesterification are typically catalyzed by acids or bases. In acid catalysis, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack. In base catalysis (saponification), the nucleophile (hydroxide) attacks the carbonyl carbon directly, followed by the formation of a tetrahedral intermediate.

Intermediate Species:

σ-Complex (Arenium Ion): This is the key intermediate in electrophilic aromatic substitution. libretexts.org It is a resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. Its structure and stability determine the reaction's regioselectivity. Spectroscopic techniques can sometimes be used to observe these intermediates under specific conditions.

Alkylideneindoleninium Ions: As mentioned, indolylmethyl acetates can form reactive alkylideneindoleninium ions under acidic or basic conditions. ru.nl These intermediates behave as α,β-unsaturated iminium species and are readily trapped by nucleophiles. Their formation has been confirmed by ESI-MS and IR multiple-photon dissociation (IRMPD) spectroscopy analyses in related systems. ru.nl

Organometallic Intermediates: In metal-catalyzed reactions, organometallic species such as η³-indolyl-palladium complexes are proposed as key intermediates. nih.gov The nature of the ligands on the metal and the substituents on the indole ring can influence the selectivity of subsequent reactions. nih.gov

The characterization of these often short-lived intermediates is challenging and typically relies on a combination of experimental evidence (e.g., trapping experiments, low-temperature spectroscopy) and computational studies to elucidate the reaction mechanism. organic-chemistry.org

Advanced Structure Property Relationship Spr Studies of Fluorinated Indole Acetates

Theoretical Frameworks for Structure-Property Correlations

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models serve as foundational theoretical frameworks for correlating the chemical structure of a molecule with its physicochemical properties and biological activities, respectively. wikipedia.org These models rely on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying specific structural features through molecular descriptors, it becomes possible to build mathematical models that predict the properties of new or untested compounds. rsc.org For fluorinated indole (B1671886) acetates like Methyl 2-(7-fluoro-1H-indol-3-yl)acetate, these frameworks are invaluable for predicting characteristics such as reactivity, lipophilicity, and binding affinity to biological targets.

The Hammett and Taft equations are linear free-energy relationships (LFER) that provide a quantitative means to assess the impact of substituents on the reactivity of aromatic and aliphatic systems. wikipedia.org

Table 1: Representative Hammett Constants for Common Substituents

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from established physical organic chemistry literature. oup.com

The Taft equation , log(k/k_s) = ρσ + δE_s, extends this analysis by separating polar (inductive/field) effects (σ*) from steric effects (E_s). wikipedia.orgdalalinstitute.com This separation is critical for understanding the behavior of the methyl acetate (B1210297) side chain at the 3-position. While the 7-fluoro substituent's primary influence is electronic, steric hindrance can play a role in how the molecule interacts with biological macromolecules. The Taft steric parameter, E_s, quantifies the bulk of a substituent, with more negative values indicating greater steric hindrance. slideshare.net For the 7-fluoro substituent, the steric effect is minimal due to the small van der Waals radius of fluorine. However, the conformation of the acetate side chain itself will have significant steric implications for receptor binding. wikipedia.org

QSPR models utilize a wide array of molecular descriptors calculated from the chemical structure to predict various properties. researchgate.net These descriptors can be broadly categorized as topological and electronic.

Topological descriptors are numerical values derived from the 2D representation of a molecule, encoding information about molecular size, shape, branching, and atom connectivity. hufocw.orgnih.gov They are computationally efficient and widely used in QSPR studies of heterocyclic compounds. researchgate.net Examples include:

Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in the molecular skeleton.

Wiener Index: Represents the sum of distances between all pairs of atoms in the molecule.

Topological Polar Surface Area (TPSA): Calculated from the summation of surface contributions of polar atoms, it is a good predictor of drug transport properties. researchgate.net

Electronic descriptors quantify the electronic structure of a molecule and are typically derived from quantum chemical calculations. nih.govucsb.edu They are crucial for modeling interactions that are electrostatic in nature. Common electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively, influencing its reactivity. ucsb.edu

Partial Atomic Charges: Describe the electron distribution and are key to understanding electrostatic interactions with target receptors. researchgate.net

Table 2: Common Descriptors in QSPR/QSAR Studies of Indole Derivatives

| Descriptor Class | Descriptor Name | Information Encoded | Predicted Property |

| Topological | Molecular Weight (MW) | Molecular size | General physical properties |

| Wiener Index (W) | Molecular compactness and branching | Boiling point, viscosity | |

| Kier & Hall Connectivity Indices (χ) | Atom connectivity and branching | Lipophilicity, biological activity | |

| Topological Polar Surface Area (TPSA) | Molecular polarity and H-bonding capacity | Membrane permeability, bioavailability | |

| Electronic | HOMO/LUMO Energies | Electron donating/accepting ability | Reactivity, redox potential, spectral properties |

| Dipole Moment (μ) | Overall molecular polarity | Solubility, binding affinity | |

| Mulliken Atomic Charges | Electron distribution on atoms | Electrostatic interaction sites, reactivity |

This table presents a generalized list of descriptors and their applications.

For this compound, a combination of these descriptors would be used in a multiple linear regression (MLR) or machine learning model to predict properties like receptor binding affinity or metabolic stability. researchgate.netnih.gov

Conformational Analysis and its Influence on Molecular Properties

The indole ring system itself is largely planar. However, significant conformational flexibility exists due to rotation around the single bonds of the acetate side chain. The key dihedral angle is that between the plane of the indole ring and the plane of the acetate group. nih.gov X-ray crystallography studies of similar 3-substituted indole acetates show that this dihedral angle can vary. For example, in propyl 2-(1H-indol-3-yl)acetate, the acetate group is twisted out of the indole plane with a dihedral angle of 62.35°. nih.gov In contrast, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate is more planar, with an inclination of only 12.49°. nih.gov

For this compound, computational modeling would be required to determine the preferred conformation(s) in different environments. The presence of the 7-fluoro substituent is unlikely to cause a major steric clash that would force a specific conformation, but it may influence the electronic environment and subtly affect bond rotational barriers. The conformational flexibility allows the molecule to adopt different shapes, and the lowest energy conformation may not be the one that binds to a receptor (the "bioactive conformation"). Understanding the energy landscape of these different conformations is crucial for predicting molecular properties and for computational studies like molecular docking.

Influence of Fluorine Position and Substitution Patterns on Intramolecular Interactions

The position of the fluorine atom on the indole ring significantly influences the molecule's electronic properties and its capacity for intramolecular and intermolecular interactions. numberanalytics.com Placing the fluorine at the 7-position, adjacent to the indole nitrogen, has several key consequences.

First, as a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the adjacent N-H proton, making it slightly more acidic. nih.gov This alters the hydrogen bond donating capacity of the indole nitrogen.

Second, the fluorine atom itself is a weak hydrogen bond acceptor. nih.gov It can participate in weak intramolecular hydrogen bonds, such as a C-H···F interaction with the C6-H, which could influence the planarity and rigidity of the ring system. More significantly, in a protein binding context, the C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O). researchgate.net

The substitution pattern is critical. A fluorine at the 7-position primarily influences the adjacent fused five-membered ring. Its electron-withdrawing nature can impact the reactivity of the C2 and C3 positions, which are central to many biological activities of indoles. rsc.org Furthermore, the introduction of fluorine can alter the π-system of the aromatic ring, a phenomenon sometimes referred to as "fluoromaticity," which can affect stacking interactions with aromatic residues in a protein active site. acs.org The increased lipophilicity often associated with fluorination can also enhance membrane permeability and hydrophobic interactions within a binding pocket. acs.org

Ligand-Target Interaction Analysis through Computational Methods

Computational methods are essential tools for analyzing and predicting how a ligand like this compound will interact with a biological target at the molecular level. These methods provide insights that can guide the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. walisongo.ac.id The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. jchps.com

For this compound, a typical docking study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand. researchgate.net

Docking Simulation: Using software like AutoDock to place the ligand into the defined active site of the protein and explore various binding poses.

Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the free energy of binding (ΔG). The score typically accounts for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. jchps.com Lower binding energy scores generally indicate more favorable binding. walisongo.ac.id

Studies on similar fluorinated indoles provide a template for expected interactions. For instance, docking studies of 7-fluoro-5-iodoindole with the glutamate-gated chloride channel (GluCl) predicted a binding energy of -5.15 kcal/mol, stabilized by interactions with polar amino acid residues like Serine 260. researchgate.net For this compound, key interactions would likely involve:

Hydrogen Bonding: The indole N-H group acting as a hydrogen bond donor and the carbonyl oxygen of the acetate group acting as a hydrogen bond acceptor.

Hydrophobic Interactions: The indole ring interacting with nonpolar amino acid residues.

Specific Fluorine Interactions: The 7-fluoro group potentially forming C-F···H-N or C-F···C=O contacts with the protein backbone or side chains. nih.gov

Table 3: Illustrative Molecular Docking Results for a Fluorinated Indole Scaffold

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 7-fluoro-5-iodoindole | GluCl | -5.15 | Ser 260 | Polar Interaction |

| Hypothetical: this compound | Target X | -6.5 to -8.5 | Asp, Tyr, Leu | H-bond (N-H with Asp), H-bond (C=O with Tyr), Hydrophobic (Indole with Leu) |

Data for 7-fluoro-5-iodoindole is based on published research. researchgate.net Data for the target compound is hypothetical and illustrative of potential docking outcomes.

While docking is a powerful predictive tool, its accuracy for ranking compounds depends heavily on the quality of the scoring function. researchgate.net The results provide a structural hypothesis for the ligand-target interaction, which is invaluable for guiding further experimental studies and lead optimization.

Analysis of Intermolecular Interactions

The intermolecular forces at play in solid-state and solution-phase structures of this compound are critical in determining its physical properties and its interactions with biological targets. While crystal structure data for this specific compound is not publicly available, theoretical analysis and comparison with structurally similar molecules, such as Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, allow for the prediction of key intermolecular interactions. The primary non-covalent forces expected to govern the molecular packing and interactions of this compound are hydrogen bonds and π-π stacking.

Hydrogen Bonds: The indole moiety of this compound possesses a hydrogen bond donor in the form of the N-H group of the indole ring. The ester functional group, specifically the carbonyl oxygen, can act as a hydrogen bond acceptor. It is therefore highly probable that in a condensed phase, intermolecular N-H···O hydrogen bonds would be a dominant feature of the molecular assembly. These interactions are fundamental in creating chains or more complex networks of molecules, significantly influencing the compound's melting point, solubility, and crystal lattice energy. The fluorine atom at the 7-position is generally a weak hydrogen bond acceptor; however, its high electronegativity can influence the electronic distribution of the indole ring, potentially modulating the hydrogen bond donating capacity of the N-H group.

Salt Bridges: Salt bridges are ionic interactions that occur between formally charged groups. As this compound is a neutral molecule, salt bridges are not a feature of its intermolecular interactions in its neutral state.

A summary of the probable intermolecular interactions is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Solid State |

| Hydrogen Bonding | Donor: Indole N-H; Acceptor: Carbonyl Oxygen | Primary interaction for forming molecular chains/networks. |

| π-π Stacking | Aromatic Indole Rings | Contributes to crystal lattice stability, potentially in an offset fashion. |

Molecular Dynamics Simulations to Assess Complex Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules over time. numberanalytics.comnih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility, solvation properties, and interactions with biological macromolecules such as proteins or nucleic acids.

A typical MD simulation protocol for a small organic molecule like this compound would involve the following steps:

System Preparation: A three-dimensional model of the molecule is generated and its geometry is optimized using quantum mechanical or molecular mechanics methods. A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces. bioinformaticsreview.com

Solvation: The molecule is placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions.

Energy Minimization: The energy of the system is minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a specified period, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

From the resulting trajectories, a wealth of information can be extracted, including:

Conformational Analysis: Identification of the most stable conformations of the molecule in solution.

Solvation Shell Structure: Characterization of the arrangement of solvent molecules around the solute.

Hydrogen Bonding Dynamics: Analysis of the formation and breaking of hydrogen bonds between the solute and solvent, and within solute aggregates.

Binding Free Energy Calculations: When simulated in complex with a biological target, MD simulations can be used to estimate the binding affinity.

While specific MD simulation data for this compound is not currently available in the literature, such studies would provide crucial insights into its dynamic behavior and interaction profiles, which are essential for rational drug design and materials science applications.

Development of Predictive Models for Chemical Reactivity and Stability

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netresearchgate.netgoodreads.com The development of such models for fluorinated indole acetates, including this compound, is crucial for forecasting their reactivity, stability, and potential biological effects without the need for extensive experimental testing.

The general workflow for developing a predictive model involves:

Data Collection: A dataset of compounds with known reactivity or stability data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For this compound, predictive models could be developed to estimate:

Chemical Reactivity: For instance, predicting its susceptibility to electrophilic or nucleophilic attack at different positions on the indole ring. The presence of the electron-withdrawing fluorine atom is expected to influence the reactivity of the indole nucleus.

Metabolic Stability: Predicting the sites of metabolic transformation and the rate of metabolism. The carbon-fluorine bond is exceptionally strong, and fluorination is a common strategy to enhance metabolic stability in drug discovery. nih.gov

Physicochemical Properties: Predicting properties such as solubility, lipophilicity (logP), and pKa.

Computational chemistry plays a significant role in generating descriptors for these models. For example, density functional theory (DFT) calculations can be used to determine electronic properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps, which are often correlated with chemical reactivity. nih.govacs.org

The table below summarizes the types of predictive models and their potential applications for fluorinated indole acetates.

| Model Type | Predicted Property | Key Descriptors | Potential Application |

| QSAR | Biological Activity | Electronic, Steric, Hydrophobic | Virtual screening for drug candidates. |

| QSPR | Chemical Reactivity | HOMO/LUMO energies, Atomic Charges | Predicting reaction outcomes and designing synthetic routes. |

| QSPR | Metabolic Stability | Bond dissociation energies, Steric accessibility | Guiding lead optimization in drug discovery. |

| QSPR | Solubility | Polar surface area, Hydrogen bond donors/acceptors | Formulation development. |

The development of robust and validated predictive models for fluorinated indole acetates would significantly accelerate the discovery and development of new molecules with desired properties in various fields, including medicine and materials science.

Q & A

Q. What are the recommended synthetic routes and purification methods for Methyl 2-(7-fluoro-1H-indol-3-yl)acetate?

Methodological Answer: The synthesis typically involves esterification of 2-(7-fluoro-1H-indol-3-yl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). A critical step is protecting the indole nitrogen (e.g., using Boc groups) to prevent side reactions. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Structural confirmation requires X-ray crystallography (e.g., SHELX refinement ) and spectroscopic validation (¹H/¹³C NMR, IR). For analogs like methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, crystallization in orthorhombic systems (space group Pna2₁) has been reported .

Q. How should researchers characterize this compound to ensure structural fidelity?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro at C7, methyl ester at C3).

- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths/angles and confirms stereochemistry.

- Thermal Analysis : TGA/DSC to assess thermal stability and melting points.

| Technique | Key Parameters |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.72 (s, 3H, OCH₃), δ 7.25-7.40 (m, Ar-H) |

| X-ray (SHELXL ) | Space group Pna2₁, Z=4, R-factor < 0.05 |

| HRMS (ESI+) | [M+H]⁺ calc. 222.0764, found 222.0768 |

Q. What safety precautions are advised during handling?

Methodological Answer: While specific GHS data for this compound is limited, analogs like 2-(6-methyl-1H-indol-3-yl)acetic acid are classified as non-hazardous under NITE Japan guidelines . However, fluoro-indoles may pose uncharacterized risks. Standard precautions include:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines. Reference SDS for structurally related compounds (e.g., methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: SAR studies require systematic modification of substituents:

- Fluoro Position : Compare bioactivity of 5-fluoro vs. 7-fluoro analogs (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate shows neuroprotective effects ).

- Ester vs. Amide : Replace the methyl ester with acetamide (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide ) to assess hydrolytic stability and receptor binding.

- Assays : Use enzyme inhibition (e.g., kinase assays) and cell-based models (e.g., anti-proliferative screens in cancer lines ).

Q. What challenges arise in crystallographic analysis of fluoro-substituted indoles?

Methodological Answer: Fluorine’s electron-withdrawing effect can distort electron density maps, complicating refinement. Strategies include:

Q. How should contradictory biological activity data be resolved?

Methodological Answer: Discrepancies may arise from assay conditions or impurities:

- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM).

- Control Experiments : Test intermediates (e.g., 2-(7-fluoro-1H-indol-3-yl)acetic acid) to rule out off-target effects.

Q. Can computational models predict physicochemical properties?

Methodological Answer: Yes. Use tools like Schrödinger’s QikProp or open-source platforms (e.g., RDKit) to calculate:

- LogP : Predict lipophilicity (experimental LogP ~2.1 for analogs ).

- Polar Surface Area (PSA) : Estimate membrane permeability (PSA <90 Ų suggests good bioavailability).

- ADMET Profiles : Screen for CYP450 inhibition or hERG liability.

| Property | Predicted Value | Experimental Value |

|---|---|---|

| LogP (Calculated) | 2.3 | 2.1 |

| PSA | 48.6 Ų | 52.3 Ų |

| Solubility (pH 7.4) | 0.12 mg/mL | 0.09 mg/mL |

Q. What strategies optimize stability under experimental conditions?

Methodological Answer:

- pH Stability : Perform degradation studies (pH 1–13, 37°C) monitored by HPLC. Methyl esters are prone to hydrolysis in basic conditions.

- Light/Temperature : Store at –20°C in amber vials; avoid repeated freeze-thaw cycles.

- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles for in vivo studies.